Product packaging for HC Yellow no. 9(Cat. No.:CAS No. 86419-69-4)

HC Yellow no. 9

Cat. No.: B8268761
CAS No.: 86419-69-4
M. Wt: 247.68 g/mol
InChI Key: AFAJYBYVKUTWJK-UHFFFAOYSA-N
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Description

Contextualization within Hair Dye Chemistry and Direct Dyes

HC Yellow No. 9 falls under the category of HC (Hemi-Cyanine) dyes, which are also known as "direct dyes" in the hair coloring industry. nih.gov Unlike oxidative dyes that require a chemical reaction to develop color, direct dyes are intrinsically colored molecules that adhere to the hair fiber without a chemical reaction. nih.gov This process typically involves physical interactions such as hydrogen bonding. doubtnut.com

These dyes are often incorporated into semi-permanent hair dye formulations and can also be added to permanent oxidative hair dyes to broaden the color spectrum. europa.eunih.gov The concentration of this compound in such products is typically low, with a maximum concentration of 0.5% reported in semi-permanent formulations. europa.eueuropa.eueuropa.eu The "HC" designation is sometimes mistakenly thought to stand for "Hair Color," but it actually refers to "Hemi-Cyanine." nih.gov

Historical Trajectory and Evolution in Chemical Applications

The use of synthetic dyes, including those for hair, has a history rooted in the development of "coal-tar colors" in the late 19th century. fda.gov Regulatory oversight of these color additives began in the 1880s in the United States. fda.gov

Submissions for the evaluation of this compound for use in cosmetic products were made by COLIPA (now Cosmetics Europe) in 1997 and 2002. europa.eueuropa.eu These submissions are part of a broader strategy for the evaluation of hair dyes within the framework of cosmetic safety regulations in Europe. europa.eu The Scientific Committee on Consumer Safety (SCCS) and its predecessor, the Scientific Committee on Cosmetic Products and Non-Food Products (SCCNFP), have reviewed the data on this compound to assess its properties and potential for use in hair dyes. europa.eueuropa.eu

Scope and Research Significance of this compound in Chemical Research

Research on this compound has primarily focused on its application in cosmetology and the chemical characterization required for regulatory assessment. The chemical identity of this compound is well-documented, with various analytical techniques employed to determine its purity and identify potential impurities. europa.eu

A significant area of research has been the analysis of impurities within batches of this compound. europa.eueuropa.eu Identified impurities include 2,4-dimethoxynitrobenzene and 4-methoxy-2-amino-1-nitrobenzene. europa.eu The presence of secondary amines in the structure of this compound means it is susceptible to nitrosation, a chemical process that can form nitrosamines. europa.eueuropa.eu Consequently, research has highlighted the importance of determining the nitrosamine (B1359907) content in the dye and in formulations containing it. europa.eueuropa.eu

The stability and homogeneity of this compound in different formulations have also been subjects of study. europa.eu Analytical methods such as High-Performance Liquid Chromatography (HPLC) with UV detection have been validated for quantifying the compound in various vehicles like methylcellulose (B11928114) and carboxymethylcellulose solutions. europa.eu

Chemical and Physical Properties of this compound

PropertyValue
Chemical Name N'-(5-methoxy-2-nitrophenyl)ethane-1,2-diamine hydrochloride
CAS Number 86419-69-4
Molecular Formula C₉H₁₄ClN₃O₃ guidechem.com
Molecular Weight 247.68 g/mol fda.gov
Appearance Yellow crystalline solid guidechem.com
Solubility Soluble in water guidechem.com
UV-Vis Spectrum Maxima at 206, 230, 252, and 322 nm europa.eu

Synonyms and Identifiers for this compound

TypeIdentifier
INCI Name This compound europa.eu
Trade Name IMEXINE® FAD europa.eufda.gov
EINECS Number 617-853-5 guidechem.com
PubChem CID 21909544 guidechem.com
Other Synonyms 1,2-Ethanediamine, N-(5-methoxy-2-nitrophenyl)-, monohydrochloride; Ethylenediamine (B42938), N-(5-methoxy-2-nitrophenyl)-, hydrochloride guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14ClN3O3 B8268761 HC Yellow no. 9 CAS No. 86419-69-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(5-methoxy-2-nitrophenyl)ethane-1,2-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3.ClH/c1-15-7-2-3-9(12(13)14)8(6-7)11-5-4-10;/h2-3,6,11H,4-5,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAJYBYVKUTWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])NCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40235536
Record name HC Yellow no. 9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86419-69-4
Record name N1-(5-Methoxy-2-nitrophenyl)-1,2-ethanediamine hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86419-69-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HC Yellow no. 9
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Record name HC Yellow no. 9
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-methoxy-2-nitrophenyl)-1,2-ethanediaminemonohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.447
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-Ethanediamine, N1-(5-methoxy-2-nitrophenyl)-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HC YELLOW NO. 9
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Structure and Analogues of Hc Yellow No. 9

Structural Classification as a Nitro Aromatic Amine

HC Yellow No. 9 belongs to the chemical class of nitro aromatic amines. mdpi.com This classification is based on the key functional groups present in its molecular architecture. The structure consists of a benzene (B151609) ring substituted with both a nitro group (-NO2) and an amino group (-NH-).

Specifically, it is a secondary amine, meaning the nitrogen atom of the amino group is bonded to two carbon atoms. europa.eueuropa.eu One bond is to the aromatic ring, and the other is to an ethylenediamine (B42938) side chain. The presence of the nitro group and the aromatic amine functionality are fundamental to its role as a direct dye. rjtcsonline.com Nitro aromatic amines are known for their ability to diffuse into the hair shaft and impart color without the need for a chemical oxidation process. rjtcsonline.com

Isomeric and Analogous Compounds within the HC Yellow Series

The "HC" designation (for Hair Color) encompasses a series of compounds used in hair dyes. These compounds often share structural similarities. Within this series, there are several other yellow dyes, such as HC Yellow No. 2, HC Yellow No. 4, and HC Yellow No. 16. google.comcosmeticsinfo.orgeuropa.eu

HC Yellow No. 2 is also a nitroaniline derivative, specifically 2-(o-nitroanilino)-ethanol. Like this compound, it is a direct, non-oxidative dye. cosmeticsinfo.org

HC Yellow No. 4 is chemically identified as 2-[2-(2-hydroxyethylamino)-5-nitrophenoxy]ethanol. google.com

HC Yellow No. 16 has a different core structure, identified as 2-chloro-4-[(1E)-(1-methyl-1H-pyrazol-5-yl)diazenyl]-phenol, which classifies it as an azo-dye. europa.eu

Isomers are molecules that have the same molecular formula but different arrangements of atoms. During the synthesis and analysis of this compound, the potential for the formation of isomeric impurities has been noted. europa.eu These would have the same molecular formula (C9H13N3O3) but could differ in the substitution pattern on the benzene ring. For instance, the methoxy (B1213986) and nitro groups could be in different positions relative to the aminoethylamino side chain.

Table 2: Comparison of Selected HC Yellow Dyes

Compound Chemical Name Core Structure Class
This compound N'-(5-methoxy-2-nitrophenyl)ethane-1,2-diamine, hydrochloride Nitro aromatic amine
HC Yellow No. 2 2-(o-nitroanilino)-ethanol Nitro aromatic amine
HC Yellow No. 4 2-[2-(2-hydroxyethylamino)-5-nitrophenoxy]ethanol Nitro aromatic amine

| HC Yellow No. 16 | 2-chloro-4-[(1E)-(1-methyl-1H-pyrazol-5-yl)diazenyl]-phenol | Azo-dye |

Structural Features Imparting Chromophoric Properties

The color of a chemical compound is determined by its chromophore, which is the part of the molecule responsible for absorbing light in the visible spectrum. For this compound, the chromophoric system is a direct result of its nitro aromatic amine structure.

The key features contributing to its color are:

The Nitro Group (-NO2): This is a strong electron-withdrawing group.

The Amino Group (-NHCH2CH2NH2): This is an electron-donating group.

The Benzene Ring: This aromatic ring system allows for delocalization of electrons (a conjugated π-system).

The interaction between the electron-donating amino group and the electron-withdrawing nitro group across the conjugated π-system of the benzene ring is fundamental to the molecule's ability to absorb light and thus appear colored. This type of electronic arrangement is characteristic of many so-called "push-pull" chromophores. The methoxy group (-OCH3) also acts as an electron-donating group, further influencing the electronic properties of the aromatic system and, consequently, its absorption spectrum and color. rsc.orgacs.org The specific positions of these groups on the ring (ortho, meta, para) fine-tune the energy levels of the molecular orbitals, determining the precise wavelength of light absorbed, which for this compound falls in the region that results in its characteristic yellow color.

Table of Mentioned Compounds

Compound Name
This compound
N'-(5-methoxy-2-nitrophenyl)ethane-1,2-diamine
HC Yellow No. 2
2-(o-nitroanilino)-ethanol
HC Yellow No. 4
2-[2-(2-hydroxyethylamino)-5-nitrophenoxy]ethanol
HC Yellow No. 16
2-chloro-4-[(1E)-(1-methyl-1H-pyrazol-5-yl)diazenyl]-phenol

Synthetic Pathways and Industrial Production of Hc Yellow No. 9

Chemical Reaction Mechanisms for HC Yellow No. 9 Synthesis

Based on the structure of this compound, a likely synthetic route would involve the functionalization of an aromatic precursor. The presence of a nitro group and an amino group attached to a benzene (B151609) ring, along with an attached ethylenediamine (B42938) chain, suggests reactions such as nitration, reduction of a nitro group to an amino group, and alkylation or amination to attach the ethylenediamine.

For similar nitroaniline derivatives used in hair dyes, synthesis often involves the reduction of nitrophenols to aminophenols, which can then serve as intermediates for various dyes nih.gov. Azo coupling reactions are typical for forming azo dyes, but this compound is a nitro dye, not an azo dye smolecule.comcosmileeurope.eu. Therefore, its synthesis would not involve the formation of an azo linkage.

A plausible step in the synthesis could involve the reaction of a nitro-substituted aromatic compound with an appropriately substituted ethylenediamine or a precursor to the ethylenediamine chain. The formation of the N1-(5-methoxy-2-nitrophenyl)ethane-1,2-diamine structure implies a nucleophilic aromatic substitution or a similar coupling reaction where the ethylenediamine or a derivative reacts with an activated aromatic ring.

Given the presence of the methoxy (B1213986) group and nitro group on the phenyl ring, the aromatic precursor could be a derivative of nitroanisole or a related compound. The attachment of the ethylenediamine chain would likely involve a reaction between an amino group on one molecule and a reactive site on the other, potentially through a condensation or substitution mechanism.

Precursor Compounds and Reagents in Synthesis

While specific precursors for this compound are not explicitly detailed in the search results, the structure suggests that key starting materials would include:

A substituted benzene derivative containing a nitro group and a methoxy group, such as a nitroanisole isomer or a related compound with leaving groups suitable for substitution.

Ethylenediamine (1,2-ethanediamine) or a protected/functionalized derivative thereof.

Reagents involved in the synthesis would depend on the specific reaction pathway but could include:

Nitrating agents (e.g., nitric acid in the presence of sulfuric acid) to introduce the nitro group, if not already present in the starting material.

Reducing agents (e.g., catalytic hydrogenation, metal-acid systems) if a nitro group needs to be reduced to an amino group at a different position during the synthesis of a precursor.

Bases (e.g., sodium hydroxide, potassium carbonate) to facilitate reactions or neutralize acidic byproducts.

Solvents appropriate for the specific reaction conditions.

For example, the synthesis of HC Yellow No. 4, a related nitro dye, involves the treatment of 2-amino-5-nitrophenol (B90527) with 2-chloroethanol (B45725) in the presence of a base cir-safety.org. This suggests that similar strategies involving reactions between substituted aromatic amines or phenols and halogenated or activated aliphatic chains could be employed in the synthesis of this compound.

Industrial Scale Manufacturing Methodologies and Capacities

Industrial production of hair dyes like this compound would involve scaling up the laboratory synthesis procedures to handle large quantities of materials efficiently and economically. This typically involves:

Reaction vessels of significant size, equipped with heating, cooling, and stirring capabilities.

Efficient methods for mixing and temperature control to ensure consistent reaction outcomes.

Downstream processing techniques for isolation, purification, and drying of the final product. These may include filtration, extraction, crystallization, and drying using industrial-scale equipment.

Quality control procedures at various stages to monitor purity and yield.

Companies that produce fine chemicals and intermediates for various industries, including cosmetics, would be involved in the industrial scale manufacturing of this compound. Some suppliers indicate having synthesis capacity ranging from small amounts for research to bulk quantities for industrial production, with reactor sizes potentially ranging from 1 liter to 3000 liters echemi.com. This suggests that industrial production is carried out in batches of varying sizes depending on demand.

The manufacturing process would need to ensure the purity of the final product, as impurities can affect the performance and safety of hair dyes europa.eu. Chromatographic techniques like HPLC-UV are used for determining the purity and content of this compound in formulations europa.eu.

Challenges and Advancements in Synthetic Efficiency

Challenges in the synthesis of this compound and similar nitro dyes can include:

Achieving high purity: Side reactions can lead to the formation of impurities, which need to be minimized and effectively removed during purification europa.eu. Some impurities, like 4-methoxy-2-amino-1-nitrobenzene, are noted as potential concerns europa.eu.

Optimizing reaction conditions: Finding the right balance of temperature, pressure, reaction time, and reagent concentrations is crucial for maximizing yield and minimizing byproduct formation.

Handling of hazardous materials: Some reagents used in nitration or other steps might be corrosive, flammable, or toxic, requiring specialized equipment and safety protocols.

Environmental considerations: Disposing of chemical waste generated during the synthesis in an environmentally responsible manner is a significant challenge in industrial production.

Advancements in synthetic efficiency for similar compounds often focus on:

Developing cleaner synthesis routes: Exploring alternative reaction pathways that use less hazardous reagents or generate less waste.

Improving catalysis: Utilizing catalysts to speed up reactions, increase selectivity, and allow for milder reaction conditions.

Continuous flow chemistry: Shifting from batch processes to continuous flow systems can offer advantages in terms of safety, control, and efficiency for large-scale production.

Process intensification: Designing processes that combine multiple steps or enhance reaction rates within existing equipment.

Improved purification techniques: Developing more efficient and scalable methods for isolating and purifying the target compound, potentially reducing the use of solvents and energy.

While specific advancements directly related to the synthesis of this compound were not prominently found, research into the synthesis of other dyes and fine chemicals provides a general context for the types of advancements that could be applicable, such as microwave-assisted synthesis or improved solid-state synthesis methods, although these examples were found in the context of phosphors and other materials, not specifically hair dyes sci-hub.seacs.org. Advances in synthesizing other nitrogen-containing organic compounds and aromatic derivatives could also be relevant beilstein-journals.orgrsc.orgmdpi.com.

Analytical Characterization and Quantification of Hc Yellow No. 9

Spectroscopic Techniques for Identification and Purity Assessment

Spectroscopic methods provide valuable information about the structure and composition of HC Yellow No. 9, aiding in its identification and the assessment of its purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

UV-Vis spectroscopy is a widely used technique for the identification and quantification of compounds that absorb light in the ultraviolet and visible regions of the spectrum. This compound exhibits characteristic absorption maxima in its UV-Vis spectrum, which can be used for its identification and for assessing the consistency of different batches. For one batch of this compound, UV-Vis spectra (200-600 nm) showed four maxima in absorbance at 206, 230, 252, and 322 nm. europa.eu UV-Vis spectroscopy can also be used in conjunction with HPLC for detection and quantification. europa.eudmu.dkuseforesight.io Comparing the UV-Vis spectrum of a sample to that of a reference standard is a common method for confirming the identity of the dye. dmu.dkfda.gov

Infrared (IR) Spectroscopy for Structural Elucidation

IR spectroscopy provides information about the functional groups present in a molecule. By analyzing the vibrational modes of the chemical bonds, IR spectroscopy can help confirm the proposed structure of this compound. IR spectra of investigated batches of this compound have been reported to be in accordance with the proposed structure. europa.eu This technique is useful for verifying the identity and purity of the compound by comparing the spectrum of a sample to that of a known standard. cir-safety.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for determining the detailed structure and conformation of organic molecules. Both 1H NMR and 13C NMR spectroscopy can provide specific signals corresponding to the different hydrogen and carbon atoms in the this compound molecule. These spectra can be compared to reference spectra to confirm the compound's identity and assess its purity. 1H NMR and 13C NMR spectra of batches of this compound have been found to be in accordance with the proposed structure. europa.eu NMR spectroscopy is also used in the analysis of other HC Yellow dyes for structural confirmation. europa.eucir-safety.orgguidechem.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain information about its fragmentation pattern. This technique is highly sensitive and specific, making it valuable for confirming the identity and assessing the purity of this compound, as well as for identifying potential impurities. Mass spectra of batches of this compound have been reported to be compatible with the proposed structure. europa.eu MS can also indicate the presence of isomeric forms, although quantification may be challenging without reference standards. europa.eu Mass spectrometry is also applied in the analysis of related HC Yellow compounds. cir-safety.orgeuropa.eunih.gov

Chromatographic Methods for Separation and Quantification

Chromatographic methods are essential for separating this compound from impurities and matrix components, allowing for its accurate quantification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC coupled with UV detection is a widely used and validated method for the separation and quantification of this compound in various formulations. europa.eu This technique allows for the determination of the content of this compound and the identification and quantification of impurities. europa.eueuropa.eu The analytical method using HPLC-UV has been validated for determining the content of this compound in different vehicles, such as methylcellulose (B11928114) and carboxymethylcellulose aqueous solutions. europa.eu Homogeneity and stability tests of this compound formulations have been performed using HPLC-UV. europa.eu The purity of this compound batches has been determined by HPLC, and results have been reported to be in agreement with potentiometry. europa.eu Impurities in this compound have been determined and identified by HPLC-DAD using reference standards. europa.eu Reverse phase HPLC methods with UV detection are commonly used for the analysis of this compound and other hair dyes. dmu.dksielc.comsielc.comums.edu.myeuropa.eu The method typically involves a reverse phase column and a mobile phase containing acetonitrile, water, and an acid. dmu.dksielc.comsielc.com Detection is often performed using a photodiode array detector in the wavelength range of 220-400 nm. dmu.dk

Purity and Impurities Data for this compound

Based on available research findings, the purity of this compound can vary between batches. Impurities, primarily organic substances, have been detected using chromatographic techniques. europa.eueuropa.eu

Batch NumberPurity (%)Analytical Method
Op. T37101Potentiometry
Op. T3999.75Potentiometry
Op. 2699.6Potentiometry
050318198.3Potentiometry
051007198.5HPLC
Op. 2699.2 - >99.9Potentiometry

Note: Purity data for Op. 26 is presented from two different sources with slightly varying ranges.

Identified Impurities in this compound

Impurity NameConcentration (ppm)Analytical Method
N1,N3-bis-(2-amino-ethyl)-4-nitro-benzene-1,3-diamine340HPLC-DAD
4-methoxy-2-amino-1-nitro-benzene260HPLC-DAD
2,4-dichloro-1-nitro-benzene<100HPLC-DAD
2,4-dimethoxy-1-nitro-benzene<100HPLC-DAD

Note: Three other impurities were detected by mass spectrometry and indicated as possible isomeric forms, but could not be quantified due to lack of reference material. europa.eu

Thin-Layer Chromatography (TLC) for Qualitative and Semi-Quantitative Analysis

Thin-Layer Chromatography (TLC) is a widely used technique for the qualitative and semi-quantitative analysis of dyes and color additives, including those used in cosmetics fda.govums.edu.my. TLC involves spotting a sample solution onto a stationary phase, typically a silica-coated plate, and allowing a mobile phase to ascend the plate by capillary action fda.govscribd.com. Components of the sample separate based on their differential affinities for the stationary and mobile phases, resulting in distinct spots at different retention factors (Rf values) scribd.com.

For this compound, TLC can be used to visualize the compound and potentially identify the presence of impurities by comparing their Rf values and spot characteristics to those of reference standards fda.govresearchgate.net. While primarily qualitative, the size and intensity of the spots can provide a semi-quantitative estimation of the amount of compound present researchgate.net. Detection methods for TLC include visual inspection under visible or UV light, often with the aid of spraying reagents that react with the compounds to produce colored or fluorescent spots researchgate.netresearchgate.netorientjchem.org.

Determination of Impurity Profiles and By-products in Technical Grade Material

Technical grade chemical compounds often contain impurities and by-products resulting from the synthesis process. Determining the impurity profile of this compound is essential for assessing its quality and potential impact. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are commonly used for this purpose ums.edu.myeuropa.eueuropa.eueuropa.eu.

Detection and Quantification of Organic Impurities

Organic impurities in this compound can be detected and quantified using techniques like HPLC coupled with detectors such as UV-Vis or Diode Array Detectors (DAD) ums.edu.myeuropa.eueuropa.eu. Analysis of different batches of this compound has revealed the presence of various organic impurities europa.eueuropa.eu. For instance, some identified impurities include 2,4-dimethoxynitrobenzene, N1,N3-bis(2-aminoethyl)-4-nitrobenzene-1,3-diamine, and 4-methoxy-2-amino-1-nitrobenzene europa.eu. Three other detected impurities were indicated by mass spectra to be potential isomeric forms of this compound, but could not be quantified without reference standards europa.eu.

The total organic impurity content can vary between batches. In one reported instance, impurities accounted for up to 1.7% of the technical grade material europa.eu. In a specific batch (Op. 26) used for toxicological testing, the organic impurity content was reported as 0.37% europa.eu. Accurate quantification of impurities often requires the use of appropriate reference standards europa.eueuropa.eu.

Data on impurity levels in different batches can be presented in tables to show the variability and the levels of specific detected impurities.

Batch IDTotal Impurities (%)Identified ImpuritiesQuantification Method
0510071Not specified2,4-dimethoxynitrobenzene, N1,N3-bis(2-aminoethyl)-4-nitrobenzene-1,3-diamine, 4-methoxy-2-amino-1-nitrobenzene, 3-[2-Aminoethyl)-amino]4-nitrophenol, three potential isomersHPLC-DAD, LC-ESI-MS/MS
Op. 260.37Not fully specified in sourceChromatographic techniques
HB VI, 82> 8Not reportedNot reported

Note: The information on identified impurities and quantification methods is compiled from different mentions across the sources for the respective batches.

Assessment of Nitrosamine (B1359907) Content in Prepared Formulations

This compound is a secondary amine, which makes it susceptible to nitrosation and the potential formation of nitrosamines europa.eueuropa.eunih.govcir-safety.org. Nitrosamines are a class of compounds of toxicological concern. The presence of nitrosamines in hair dye formulations containing secondary amines has been a subject of assessment nih.gov.

While the nitrosamine content of this compound itself has not always been determined in some evaluations, there is a recognized requirement for the nitrosamine content in formulations containing it to be below a certain limit, typically < 50 ppb europa.eueuropa.eunih.govindustrialchemicals.gov.au. This limit is in place because nitrosamines can form in the presence of nitrosating agents nih.govindustrialchemicals.gov.au. Therefore, it is recommended that this compound should not be used in combination with nitrosating substances, and formulations should be kept in nitrite-free containers europa.euindustrialchemicals.gov.au.

Validation of Analytical Methodologies for Compound Homogeneity and Stability

Validation of analytical methodologies is crucial to ensure that the methods used for the quantification and characterization of this compound are accurate, reliable, and suitable for their intended purpose, particularly for assessing homogeneity and stability in formulations europa.euscirp.orgdemarcheiso17025.com. Method validation typically involves evaluating parameters such as precision, accuracy, linearity, specificity, range, and robustness scirp.orgdemarcheiso17025.com.

For this compound, HPLC-UV has been used to determine the content of the compound in formulations for homogeneity and stability testing europa.eu. The analytical method was validated for use in different vehicles, including methylcellulose (MC) and carboxymethylcellulose (CMC) solutions europa.eu.

Homogeneity tests are conducted to ensure that the compound is uniformly distributed within a formulation europa.eu. Studies have examined the homogeneity of this compound in solutions at various concentrations europa.eu. For instance, homogeneity was assessed in MC solutions at 1 and 200 mg/mL and in CMC solutions at 10 mg/mL europa.eu. Samples were typically analyzed in duplicate, and the results showed variations comparable to the analytical method itself (1-5%) europa.eu. Additional homogeneity tests on CMC solutions at 4 and 50 mg/mL showed homogeneity within 6% of the nominal value europa.eu.

Stability studies evaluate the ability of the compound to remain within specified limits of purity and concentration over time under defined storage conditions europa.euscirp.org. For this compound formulations, stability has been assessed under conditions such as protection from light and under an inert gas atmosphere europa.eu. Formulations in DMSO and methylcellulose were stable for 4 hours, while those in carboxymethylcellulose were stable for up to 7 days europa.eu. Analytical results in stability tests were reported to be within +2% and -7% of the initial value europa.eu.

Validation of these methods ensures that the data obtained for homogeneity and stability are reliable, supporting the assessment of the quality and shelf-life of formulations containing this compound.

Degradation Pathways and Environmental Transformation of Hc Yellow No. 9

Chemical Stability Under Varied Environmental Conditions

The inherent stability of HC Yellow No. 9 has been evaluated primarily in the context of its use in cosmetic formulations. The Scientific Committee on Consumer Safety (SCCS) has reported on its stability in various vehicles used for toxicological testing. europa.eu Formulations of this compound in dimethyl sulfoxide (B87167) (DMSO), 0.5% aqueous methylcellulose (B11928114) (MC), and 0.5% aqueous carboxymethylcellulose (CMC) were found to be stable and homogeneous under test conditions. europa.eu Stability tests showed that in solutions of MC and CMC, when protected from light and under an inert atmosphere, the compound's concentration remained within 1-5% of the initial value, which is within the variance of the analytical method itself. europa.eu Formulations in DMSO and methylcellulose were stable for at least 4 hours, while those in carboxymethylcellulose were stable for up to seven days when stored at +4°C and protected from light. europa.eu

The stability of related hair dye compounds has also been assessed under conditions mimicking their application. For instance, HC Yellow No. 16 was found to be stable in alkaline peroxide solutions for at least 45 minutes, a relevant timeframe for hair dyeing processes. europa.eu The stability of dyes can be influenced by the pH and the solvent, which can affect their UV-Vis absorption spectra. europa.eu For some semi-permanent dyes, an alkaline pH can improve color retention on hair by opening the hair scales, but a pH above 9 can cause the dye molecule to decompose. myskinrecipes.com While these data pertain to specific application or laboratory conditions, they suggest that this compound is a relatively stable molecule, particularly when protected from light. europa.eu Its persistence in the environment will therefore be highly dependent on its interaction with biotic and abiotic degradation factors.

Table 1: Summary of Chemical Stability Findings for this compound

Vehicle/SolventConditionsObserved StabilitySource
Dimethyl sulfoxide (DMSO)Storage for 4 hoursStable europa.eu
0.5% Methylcellulose (MC)Storage for 4 hours, protected from light, inert atmosphereStable, concentration variance within 1-5% europa.eu
0.5% Carboxymethylcellulose (CMC)Storage for 7 days at +4°C, protected from lightStable, homogeneous within 6% of nominal value europa.eu
Polyethylene glycol (PEG)Freshly prepared for useStability not checked, assumed stable for immediate use europa.eu

Nitrosation Reactions and N-Nitrosamine Formation Mechanisms

A significant chemical transformation pathway for this compound is nitrosation, owing to its chemical structure. This compound is a secondary amine, which makes it susceptible to reaction with nitrosating agents to form N-nitrosamines. europa.eunih.gov N-nitrosamines are a class of compounds considered to be potent carcinogens. nih.gov

The mechanism of nitrosation typically involves the reaction of a secondary amine with nitrous acid (HNO₂). nih.govwikipedia.org Nitrous acid is often formed in situ from nitrites (like sodium nitrite) under acidic conditions. wikipedia.org The reaction proceeds via nucleophilic attack by the unprotonated amine on the nitrosonium ion (NO⁺), which is formed from nitrous acid. wikipedia.org This reaction is generally rapid in acidic environments, such as the stomach, but can also occur at a slower rate in neutral or even alkaline conditions. nih.govwikipedia.org Secondary aromatic amines are noted to be more readily nitrosated than simple aliphatic secondary amines in acidic conditions. nih.gov

Beyond nitrous acid, other nitrosating agents exist in the environment, notably nitrogen oxides (NOx) from atmospheric pollution. nih.gov It has been demonstrated that mixtures of nitrogen dioxide (NO₂) and nitric oxide (NO) can nitrosate secondary amines, even in neutral or alkaline conditions, which could be relevant for surface-sorbed amines exposed to air. nih.govacs.org The SCCS has explicitly stated that this compound should not be used in combination with nitrosating substances and that the nitrosamine (B1359907) content in products should be below 50 ppb. europa.eu

Biodegradation Mechanisms and Microbial Interactions in Environmental Matrices

Despite this, numerous microorganisms, including bacteria, fungi, and algae, have evolved pathways to degrade nitroaromatics. nih.govnih.govresearchgate.net The biodegradation can proceed via two main strategies:

Reductive Pathways: Under anaerobic conditions, often found in sediments and deeper soil layers, the primary transformation is the reduction of the nitro group (-NO₂) to a nitroso (-NO), then a hydroxylamino (-NHOH), and finally to an amino (-NH₂) group. nih.govoup.com This is often a fortuitous reaction catalyzed by a variety of anaerobic bacteria, such as Desulfovibrio and Clostridium species. nih.gov While this initial reduction makes the molecule more amenable to further degradation, the resulting aromatic amines can sometimes be more toxic than the parent compound. oup.comresearchgate.net

Oxidative Pathways: In aerobic environments, certain bacteria can utilize nitroaromatics as a source of carbon, nitrogen, and energy. nih.gov This involves initial enzymatic attacks on the aromatic ring. Monooxygenase or dioxygenase enzymes can hydroxylate the ring, leading to the elimination of the nitro group as nitrite. nih.gov The resulting catechols or substituted catechols are then substrates for ring-fission enzymes, breaking down the aromatic structure into aliphatic acids that can enter central metabolic cycles like the tricarboxylic acid cycle. nih.govdss.go.th Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also highly effective at degrading complex aromatic compounds through the action of powerful, non-specific extracellular enzymes like lignin (B12514952) peroxidases and laccases. nih.govresearchgate.netnih.gov

Photodegradation and Other Abiotic Transformation Processes

In addition to biological processes, this compound is subject to abiotic transformation in the environment, with photodegradation being a primary pathway for many dye molecules. chemrxiv.orgmdpi.com When exposed to sunlight, particularly UV radiation, organic dyes can degrade through several mechanisms:

Direct Photolysis: The dye molecule itself absorbs a photon, leading to an excited state. This excess energy can cause the cleavage of chemical bonds, breaking down the chromophore and leading to decolorization.

Indirect Photodegradation (Photosensitization): The dye molecule can absorb light and transfer the energy to other molecules, such as oxygen, creating highly reactive oxygen species (ROS) like singlet oxygen or superoxide (B77818) radicals. dss.go.thsaapedia.org These ROS can then attack and degrade the dye molecule or other organic matter.

Photocatalysis: In the presence of natural semiconductor minerals in water or soil (e.g., titanium dioxide, zinc oxide), UV light can generate electron-hole pairs in the mineral. researchgate.netresearchgate.net This leads to the formation of powerful hydroxyl radicals (•OH) on the surface, which are highly effective at oxidizing and mineralizing a wide range of organic pollutants, including dyes. saapedia.orgresearchgate.net

The rate and products of photodegradation are highly dependent on environmental conditions, such as light intensity, pH, and the presence of photosensitizing or photocatalytic substances. saapedia.orgresearchgate.net For nitroaromatic compounds, photodegradation can lead to the destruction of the aromatic ring or transformation of the functional groups. dss.go.th Other abiotic processes like hydrolysis (reaction with water) are generally less significant for stable aromatic structures like this compound compared to photodegradation, unless under extreme pH or temperature conditions. core.ac.uk

Table 2: Potential Abiotic Degradation Pathways for this compound

ProcessMechanismKey Environmental FactorsPotential Outcome
Direct PhotolysisAbsorption of UV radiation leading to bond cleavage.Sunlight intensity, water clarity.Breakdown of chromophore, loss of color.
Indirect PhotodegradationFormation of Reactive Oxygen Species (ROS) via photosensitization.Sunlight, dissolved oxygen, presence of sensitizers.Oxidative degradation of the molecule.
PhotocatalysisGeneration of hydroxyl radicals on semiconductor mineral surfaces (e.g., TiO₂).Sunlight, presence of photocatalytic minerals.Potentially complete mineralization to CO₂, H₂O, and mineral acids.
HydrolysisReaction with water leading to bond cleavage.Extreme pH, high temperature.Generally slow for stable aromatic amines under typical environmental conditions.

Environmental Distribution and Persistence Models

The environmental distribution of this compound is governed by its physical and chemical properties, such as water solubility and its partition coefficient between octanol (B41247) and water (LogP or Log Pow). mdpi.com While a measured Log Pow value from a standardized method is not available in the SCCS reports, some chemical databases provide an estimated LogP of 3.07. guidechem.comchemsrc.com A positive LogP value indicates that the compound is more soluble in lipids (octanol) than in water, suggesting a tendency to partition from the aqueous phase into organic matter.

This implies that if released into the environment, this compound would likely adsorb to soil organic carbon and sediment rather than remaining dissolved in the water column. rsc.org This partitioning behavior reduces its bioavailability to some aquatic organisms but can also lead to its accumulation in soil and sediment, where it may persist. nih.gov While one source describes it as having high water solubility, this may refer to its hydrochloride salt form (CAS 86419-69-4), which would be more soluble than the free base. saapedia.orgguidechem.comfda.gov

Mechanistic Studies of Dye Substrate Interactions for Hc Yellow No. 9

Principles of Non-Oxidative Dyeing Mechanisms in Keratinous Substrates

Non-oxidative dyeing is a method of hair coloring that does not require an oxidizing agent, such as hydrogen peroxide, to develop the color. scialert.net Dyes used in this process are often referred to as "direct" or "semi-permanent" dyes. nih.govresearchgate.net Unlike permanent (oxidative) dyes that involve chemical reactions to form large color molecules inside the hair's cortex, non-oxidative dyes are pre-formed color molecules that impart color by depositing on the surface of the hair cuticle or by diffusing a short way into the cuticle and cortex. scialert.netijord.com

HC Yellow No. 9 is classified as a semi-permanent hair dye, also known as an HC dye, where "HC" stands for Hemi-Cyanine. researchgate.net These dyes consist of small molecules with low molar mass, which facilitates their penetration into the hair shaft without the need for aggressive chemical treatments to open the cuticle. ijord.commdpi.com The coloration process relies on the direct affinity between the dye molecule and the hair fiber, and the color is typically retained for a limited number of washes (e.g., three to six). ijord.commdpi.com The absence of an oxidation reaction makes this process generally less damaging to the hair structure compared to permanent dyeing. ijord.com

Adsorption and Diffusion Dynamics within Hair Fibers

The process of coloring hair with a non-oxidative dye like this compound involves two primary physical processes: adsorption and diffusion. nih.gov

Adsorption: The initial stage involves the transport of dye molecules from the dyeing solution to the outer surface of the hair fiber. nih.gov The dye molecules are then adsorbed onto the cuticle, the outermost layer of the hair. nih.gov

Diffusion: Following adsorption, the small molecules of this compound diffuse from the surface into the inner structures of the hair. nih.gov This movement is a three-stage process:

Transport of the dye to the fiber-water interface. nih.gov

Adsorption onto the outer cuticle. nih.gov

Diffusion into the cuticle and cortex. nih.gov

The primary pathway for the transport of small, less ionized molecules into the hair is the Cell Membrane Complex (CMC), which is the intercellular material that binds the cuticle and cortical cells together. nih.gov The condition of the hair fiber, such as damage from previous chemical treatments, can affect the rate and extent of dye absorption and diffusion. nih.gov Studies on the percutaneous absorption of this compound have shown that a percentage of the applied dose can be absorbed, with some of it remaining in the skin layers after a set period. europa.eueuropa.eu

Research on similar yellow hair dyes provides insights into the kinetics of this process. The adsorption process is often studied to determine how quickly equilibrium is reached and the factors influencing the rate.

Table 1: Kinetic Parameters for the Adsorption of Arianor Straw Yellow Dye onto an Adsorbent. mdpi.com
Kinetic ModelParameterValue
Pseudo-Second-Orderqe,exp (mg·g⁻¹)41.6
qe,cal (mg·g⁻¹)43.2
0.999

This table presents kinetic data for Arianor Straw Yellow, a dye with similar application, demonstrating that its adsorption behavior is well-described by a pseudo-second-order model, indicating that the rate-limiting step may be chemisorption.

Intermolecular Forces Governing Dye-Fiber Binding and Retention

The retention of this compound within the hair fiber is governed by various non-covalent intermolecular forces. savemyexams.comsavemyexams.com These forces are attractive interactions that occur between the dye molecules and the keratin (B1170402) protein that constitutes the hair. saskoer.ca The primary forces involved are:

Dipole-Dipole Interactions: this compound is a polar molecule due to the presence of nitro (NO₂) and amine (NH) groups. europa.eu These groups create permanent partial positive and partial negative charges within the molecule. These permanent dipoles can align with and attract the permanent dipoles present in the peptide bonds of keratin, forming dipole-dipole attractions that are stronger than London dispersion forces. saskoer.camsu.edu

Hydrogen Bonding: This is a specific, stronger type of dipole-dipole interaction. savemyexams.comlabxchange.org It occurs when a hydrogen atom is bonded to a highly electronegative atom (like nitrogen or oxygen) and is attracted to another electronegative atom in a nearby molecule. labxchange.org The structure of this compound contains N-H groups (hydrogen bond donors) and nitro and methoxy (B1213986) groups (potential hydrogen bond acceptors). europa.eu Keratin contains many C=O and N-H groups. Therefore, hydrogen bonds can form between the dye molecule and the hair fiber, playing a significant role in dye retention. mdpi.com

Ionic Interactions: While this compound is a non-ionic dye, the hair fiber has both acidic (carboxyl) and basic (amino) groups. researchgate.net Depending on the pH of the dyeing solution, these groups can be charged (COO⁻ or NH₃⁺). If the dye molecule itself were to become protonated, electrostatic or ionic interactions could occur. acs.org For instance, cationic dyes bind to negative sites on the hair fiber through ionic bonds. researchgate.net

Table 2: Intermolecular Forces in this compound - Keratin Interaction
ForceDescriptionRelevance to this compound
London Dispersion ForcesWeak attractions from temporary, induced dipoles. savemyexams.comPresent between all molecules; provides a baseline level of attraction. savemyexams.com
Dipole-Dipole ForcesAttraction between permanent partial charges on polar molecules. saskoer.caThe polar nitro and amine groups on this compound interact with polar groups in keratin. europa.eumsu.edu
Hydrogen BondingStrong dipole-dipole force involving H bonded to N, O, or F. labxchange.orgThe amine groups on the dye can form hydrogen bonds with oxygen atoms in keratin's peptide bonds, and vice-versa. europa.eumdpi.com

Influence of Chemical Environment on Dyeing Efficacy and Coloration

The effectiveness of the dyeing process and the final color outcome are highly dependent on the chemical environment of the dye formulation. acs.org

Influence of pH: The pH of the dyeing solution is a critical factor. researchgate.net An alkaline environment (higher pH) causes the hair fiber to swell. This swelling leads to the lifting of the cuticle scales, which increases the porosity of the hair's outer layer. researchgate.net This opening of the cuticle structure facilitates the diffusion of dye molecules like this compound into the cortex, resulting in a more intense and longer-lasting color. ijord.commdpi.com Conversely, an acidic pH tends to tighten the cuticle scales, which can hinder dye penetration. researchgate.net The color of some dyes can also be pH-dependent. mdpi.com

Influence of Temperature: Increasing the temperature of the dyeing process generally enhances the diffusion rate of the dye molecules into the hair fiber. acs.orgmdpi.com Higher kinetic energy allows the molecules to move faster and overcome the energy barriers associated with penetrating the hair structure.

Influence of Formulation Ingredients: Semi-permanent dye formulations often contain solvents, such as glycols, to ensure the dye remains solubilized and stable within the product. researchgate.net These solvents can also influence the interaction between the dye and the hair fiber.

Regulatory Science and Chemical Management of Hc Yellow No. 9

Global Regulatory Frameworks and Chemical Inventory Listings

The regulation of the chemical compound HC Yellow No. 9, a dye used in cosmetic formulations, is handled under various global and regional frameworks. altmeyers.org In the European Union, the use of coloring agents in cosmetics is governed by the EC Cosmetics Regulation (1223/2009), with specific substances and their restrictions listed in its annexes. altmeyers.org this compound is included in Annex III of this regulation, which outlines substances subject to restrictions. altmeyers.org

The Scientific Committee on Consumer Safety (SCCS), formerly the Scientific Committee on Consumer Products (SCCP), plays a crucial role in the safety assessment of hair dye substances within the EU. legislation.gov.uk Following concerns about the potential risks of hair dyes, the SCCS recommended a comprehensive safety assessment strategy for these substances. legislation.gov.uk This led to a regulatory strategy requiring industry to submit updated scientific data for risk assessment. legislation.gov.uk

This compound has been subject to this scrutiny. The SCCNFP, the predecessor to the SCCS, issued an opinion stating that the information submitted for this compound was insufficient for a complete risk assessment. europa.eu Specifically, further data on chromatographic purity, characterization of impurities, and nitrosamine (B1359907) content were requested. europa.eu The committee also noted that as a secondary amine, this compound is susceptible to nitrosation and that its nitrosamine content should be below 50 ppb and it should not be used with nitrosating agents. europa.eu

In the United States, hair dyes containing ingredients like this compound, referred to as "coal tar" hair dyes, are exempt from the primary adulteration and color additive provisions of the Federal Food, Drug, and Cosmetic Act, provided they include a specific caution statement and instructions for a patch test to check for skin irritation. cir-safety.org The regulatory status of color additives can also be subject to delisting; for instance, Ext. D&C Yellow No. 9 was delisted and is no longer approved for use in drugs or cosmetics. fda.govfda.govfda.gov

Globally, chemical inventories list substances manufactured or imported into a country. While a specific search for this compound on all major inventories was not conducted, it is standard practice for cosmetic ingredients to be registered on such lists. For instance, in the EU, all cosmetic ingredients must be registered with the Personal Care Products Council (PCPC) through an INCI (International Nomenclature of Cosmetic Ingredients) application to be included in the Cosing database, making them eligible for use in the EU market. ecomundo.eu

Interactive Table: Regulatory Status of Related Colorants

Colorant NameRegulatory Body/ListStatusUse Restrictions
Ext. D&C Yellow No. 9US FDADelistedFormerly for external drugs and cosmetics. fda.gov
FD&C Yellow No. 3US FDADelistedFormerly for foods, drugs, and cosmetics. fda.gov
D&C Yellow No. 8US FDAPermanently ListedExternally applied drugs and cosmetics; specific concentration limits for contact lens solutions. fda.gov
HC Yellow No. 5EU (Annex II)ProhibitedProhibited for use in hair dye products. cir-safety.org

Scientific Committee Assessment Methodologies for Chemical Substances

The assessment of chemical substances like this compound by scientific committees, such as the European Commission's Scientific Committee on Consumer Safety (SCCS), follows a structured and rigorous methodology. This process is designed to ensure a high level of protection for human health from the use of consumer products. taobe.consulting

The SCCS provides opinions on the health and safety risks of non-food consumer products, including cosmetic ingredients. europa.eu The assessment strategy for hair dyes, for example, was developed in response to scientific concerns and involves a tiered approach where industry must submit comprehensive data files for evaluation. legislation.gov.ukeuropa.eu

The core of the assessment is a risk assessment procedure that is generally subdivided into four key parts:

Hazard Identification : This step involves identifying the intrinsic potential of a substance to cause harm. cir-safety.org It is based on a wide range of data, including results from in vivo and in vitro tests, clinical studies, human epidemiological data, and, when available, quantitative structure-activity relationship (QSAR) studies. cir-safety.org

Dose-Response Assessment : This involves determining the relationship between the dose of the substance and the incidence and severity of an adverse effect.

Exposure Assessment : This step estimates the amount of the substance that consumers are likely to be exposed to under normal and reasonably foreseeable conditions of use. taobe.consulting

Risk Characterization : This final step integrates the information from the previous three steps to conclude on the probability of adverse health effects occurring in an exposed population.

For cosmetic ingredients, the SCCS's "Notes of Guidance" provide a detailed framework for the testing and safety evaluation of substances, outlining the necessary information for a submission. europa.eu This guidance is regularly updated to reflect scientific progress. europa.eu If the submitted dossier for a substance is found to have incomplete or inadequate data, the SCCS may conclude that a proper risk assessment cannot be performed, and therefore, the safe use of the substance cannot be confirmed. europa.eu This was the case in an early opinion on this compound, where the SCCNFP identified specific data gaps that needed to be filled. europa.eu

The assessment process is not static. The SCCS and its predecessors have continually refined their strategies. For instance, a memorandum on hair dye chemical sensitization highlighted the need to assess the sensitization potential of these substances, leading to a more focused evaluation of this specific toxicological endpoint. scribd.com

Data Requirements for Chemical Substance Evaluation and Dossier Preparation

The evaluation of a chemical substance for regulatory approval, particularly within the European Union, requires the submission of a comprehensive dossier of information. This dossier is the foundation upon which regulatory bodies like the European Chemicals Agency (ECHA) and the Scientific Committee on Consumer Safety (SCCS) base their assessments.

For chemicals regulated under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), a technical dossier is mandatory for any substance manufactured or imported in quantities of one tonne or more per year. dguv.de This dossier must include a range of information on the substance's properties, uses, and risk management measures. dguv.deintertek.com

The specific data requirements are dependent on the tonnage band of the substance. europa.eu For substances produced or imported in quantities of 10 tonnes or more per year, a more detailed Chemical Safety Report (CSR) is also required. dguv.deeuropa.eu The CSR documents a thorough chemical safety assessment, including hazard assessment and the identification of conditions for safe use. europa.euh2compliance.com

For cosmetic ingredients in the EU, the Cosmetic Products Regulation (EC) No. 1223/2009 mandates the preparation of a Cosmetic Product Safety Report (CPSR) for every product. cbi.eu This report, detailed in Annex I of the regulation, requires extensive information on the raw materials used. taobe.consulting

Key data points required in a chemical dossier typically include:

Substance Identity: Chemical name, INCI name, CAS and EINECS/ELINCS numbers, and intended function. cbi.eu

Physicochemical Properties: Data on the physical and chemical characteristics of the substance. intertek.comcbi.eu

Toxicological Profile: A comprehensive toxicological evaluation covering all relevant endpoints. cbi.eutaobe.consulting This includes data on acute toxicity, irritation and corrosion, skin sensitization, mutagenicity/genotoxicity, carcinogenicity, reproductive toxicity, and toxicokinetics. cir-safety.org

Purity and Impurities: Detailed information on the purity of the substance and the identity and concentration of any impurities. europa.eucbi.eu

Microbiological Quality: Specifications for the microbiological purity of the substance. cbi.eu

Intended Uses and Exposure Scenarios: Detailed descriptions of how the substance is used and the resulting potential for human and environmental exposure. intertek.comcirs-group.com

Manufacturers and suppliers of raw materials are often challenged by the need to provide this extensive data. taobe.consulting A complete and well-structured technical documentation is crucial for their customers, the cosmetic product manufacturers, to fulfill their own regulatory obligations. cbi.eu

Interactive Table: Core Dossier Components for Chemical Evaluation

Dossier ComponentDescriptionRelevance
Substance IdentificationUnambiguous identification of the chemical. cbi.euFoundational for all assessments.
Physicochemical DataProperties like solubility, stability, etc. cbi.euInfluences exposure and absorption.
Toxicological DataInformation on potential health hazards. cbi.euCore of the safety assessment.
Purity ProfileDetails on the main substance and impurities. cbi.euImpurities can have their own toxicological profiles.
Use and Exposure DataHow the substance is used and by whom. intertek.comEssential for risk characterization.

Application of Quantitative Structure-Activity Relationships (QSAR) in Regulatory Contexts

Quantitative Structure-Activity Relationships (QSAR) are computational methods that predict the properties of a chemical based on its molecular structure. oecd.org These in silico techniques are increasingly used in regulatory science as a means to fill data gaps, prioritize chemicals for further testing, and reduce the reliance on animal testing. scconline.orgtoxminds.com

The underlying principle of QSAR is that similar chemical structures are likely to exhibit similar biological activities and properties. mst.dk By establishing a mathematical relationship between the chemical structure and a known activity (e.g., toxicity), QSAR models can estimate that activity for untested chemicals. researchgate.net

In the regulatory assessment of cosmetic ingredients, QSAR is gaining acceptance. The SCCS references QSAR in its guidance for the safety evaluation of cosmetic ingredients. scconline.org It is considered a key tool in 21st-century approaches to hazard identification and risk assessment. toxstrategies.com QSAR models can be used to predict a wide range of endpoints relevant to human health and the environment, including:

Mutagenicity and carcinogenicity toxstrategies.com

Skin and eye irritation toxstrategies.com

Skin sensitization toxstrategies.com

Reproductive and developmental toxicity toxstrategies.com

Physicochemical properties toxminds.com

The Organisation for Economic Co-operation and Development (OECD) has been instrumental in promoting the regulatory acceptance of QSAR by developing validation principles and guidance documents. oecd.org The OECD QSAR Toolbox is a well-known software application that assists in this process. oecd.org

For QSAR predictions to be used in a regulatory submission, they must be supported by comprehensive documentation. simplypredict.ai This includes a robust summary of the model that addresses the five OECD validation principles, such as having a clearly defined endpoint and a transparent, validated model. cir-safety.org

The application of QSAR is not limited to cosmetics. It is used in the risk assessment of industrial chemicals under REACH, pharmaceuticals, and pesticides. toxminds.comsimplypredict.aiepa.gov Various commercial and open-source QSAR models are available, often used in combination to provide a more robust assessment. toxminds.comtoxstrategies.com These models can be based on expert rules (knowledge-based) or statistical approaches. toxstrategies.com

While QSAR is a powerful tool, it is not without its complexities. The development and validation of reliable models require expertise, as machine learning algorithms can sometimes model noise rather than a true signal. researchgate.net Therefore, the use of QSAR in a regulatory context requires careful consideration of the model's applicability domain and the reliability of its predictions. mst.dk

Knowledge Graph Development for Chemical Information Management in Regulatory Science

Knowledge graphs (KGs) are emerging as a powerful tool for managing the vast and complex data associated with chemical substances in regulatory science. arxiv.org A KG is a network-like structure that represents entities (such as chemicals, diseases, and genes) and the relationships between them in a machine-readable format. acs.org This approach offers a way to integrate heterogeneous information from various sources into a coherent and navigable framework. themoonlight.iocam.ac.uk

In the context of chemical regulation and safety assessment, KGs can address the challenge of fragmented information, where data is often spread across multiple databases in different formats. themoonlight.io By creating a centralized and interconnected data structure, KGs can facilitate more efficient data exploration, querying, and reasoning. arxiv.org

Applications of knowledge graphs in regulatory science include:

Hazard Assessment: KGs can link chemical properties, usage contexts, affected organs, and relevant scientific literature, providing a comprehensive view of potential hazards. arxiv.org This integrated view can help toxicologists and risk assessors to quickly identify relevant data and make more informed decisions. uliege.be

Drug Discovery and Repurposing: In the pharmaceutical industry, KGs are used to connect data on compounds, diseases, targets, and biological pathways, which can help in identifying new drug targets or finding new uses for existing drugs. tandfonline.comontotext.comemerj.com

Regulatory Reporting: KGs can be designed to store information about different regulatory agencies and their specific requirements, potentially automating parts of the reporting process. ontotext.com

Predictive Toxicology: By integrating diverse datasets, KGs can support the development of predictive models, including QSAR, by providing a richer set of features for model building. uliege.beresearchgate.net

The development of a KG for chemical information management typically involves several steps. First, relevant data sources, such as chemical databases (e.g., ECHA REACH, PubChem) and scientific literature, are identified and evaluated for their compliance with FAIR data principles (Findability, Accessibility, Interoperability, and Reusability). themoonlight.io Then, using ontologies to define the concepts and relationships, the data is transformed and loaded into the graph structure. nih.gov

The combination of KGs with other artificial intelligence technologies, like large language models (LLMs), is also being explored. This integration can enable natural language querying of the KG, making complex chemical information more accessible to a broader range of users, including healthcare professionals in emergency situations. themoonlight.io While still a developing field, knowledge graphs hold significant promise for improving the efficiency and effectiveness of chemical information management in regulatory science. arxiv.orgacs.orgresearchgate.net

Q & A

Q. How should researchers address gaps in literature regarding this compound’s long-term stability in polymer matrices?

  • Methodological Answer : Conduct accelerated aging tests on polymer-dye composites using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). Correlate degradation kinetics with polymer crystallinity data (from XRD) and plasticizer content. Publish raw datasets in repositories like Zenodo to facilitate reproducibility .

Methodological Notes

  • Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability. Reconcile discrepancies by harmonizing experimental protocols (e.g., ISO standards for light exposure) .
  • Literature Review : Leverage Boolean search strategies (e.g., (this compound) AND (degradation OR stability)) in databases like SciFinder and PubMed, filtering for peer-reviewed studies post-2010 .

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HC Yellow no. 9
Reactant of Route 2
Reactant of Route 2
HC Yellow no. 9

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.